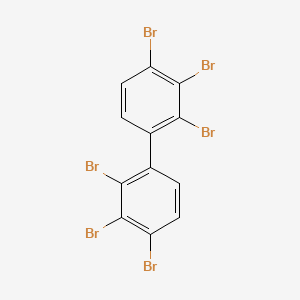
2,2',3,3',4,4'-Hexabromo-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various industrial applications. Due to their persistence in the environment and potential health risks, the use of polybrominated biphenyls has been restricted or banned in many regions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl typically involves the bromination of biphenyl. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the biphenyl ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl involves large-scale bromination processes. The compound is produced by grinding and blending brominated biphenyl mixtures with additives to prevent caking and ensure uniformity. The production process is designed to meet stringent safety and environmental regulations due to the toxic nature of the compound .
化学反应分析
Types of Reactions
2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the biphenyl ring can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the brominated structure.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to facilitate substitution reactions.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl has been extensively studied for its applications in various fields:
Chemistry: Used as a flame retardant in the production of plastics, textiles, and electronic devices.
Biology: Studied for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Investigated for its toxicological properties and potential health risks.
Industry: Applied in the manufacturing of flame-resistant materials and products
作用机制
The mechanism of action of 2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl involves its interaction with cellular components. The compound acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons and are involved in cell-cycle regulation .
相似化合物的比较
2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl is part of the polybrominated biphenyl family, which includes other similar compounds such as:
- 2,2’,4,4’,5,5’-Hexabromo-1,1’-biphenyl
- 2,2’,4,4’,6,6’-Hexabromo-1,1’-biphenyl
- 2,2’,3,4,5,6-Hexabromo-1,1’-biphenyl
These compounds share similar structures and properties but differ in the positions and number of bromine atoms attached to the biphenyl ring. The unique arrangement of bromine atoms in 2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl contributes to its specific chemical and biological behavior .
属性
CAS 编号 |
82865-89-2 |
|---|---|
分子式 |
C12H4Br6 |
分子量 |
627.6 g/mol |
IUPAC 名称 |
1,2,3-tribromo-4-(2,3,4-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4H |
InChI 键 |
PTJQVJQAZSLKJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C=C2)Br)Br)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


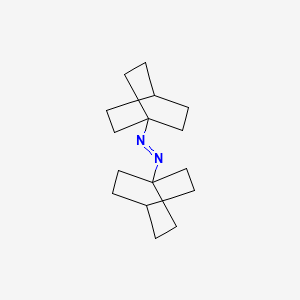
![2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one](/img/structure/B14429521.png)

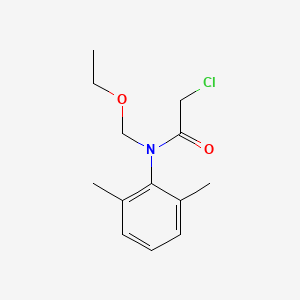
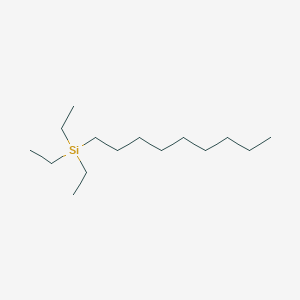
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14429535.png)
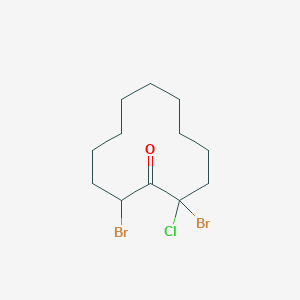


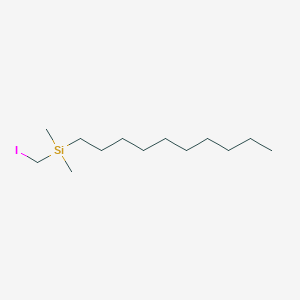
![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
![1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B14429581.png)
![3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14429585.png)
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)
